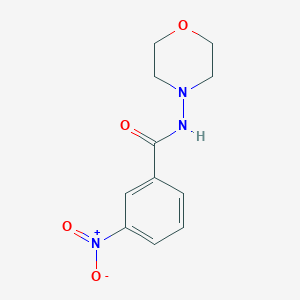![molecular formula C17H18N2O2S B5800467 N-[2-(acetylamino)phenyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5800467.png)
N-[2-(acetylamino)phenyl]-2-[(4-methylphenyl)thio]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(acetylamino)phenyl]-2-[(4-methylphenyl)thio]acetamide is a chemical compound that has gained significant attention in the field of scientific research. It is a thioamide derivative that has been synthesized using various methods and has shown promising results in various applications.
Mécanisme D'action
The mechanism of action of N-[2-(acetylamino)phenyl]-2-[(4-methylphenyl)thio]acetamide is not fully understood. However, it is believed to work by inhibiting the activity of various enzymes and proteins that are involved in the growth and proliferation of cancer cells and bacteria. It is also believed to work by modulating the activity of various neurotransmitters in the brain, which can help in the treatment of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and bacteria by inhibiting the activity of various enzymes and proteins. It has also been shown to modulate the activity of various neurotransmitters in the brain, which can help in the treatment of neurological disorders. In addition, it has been shown to have anti-inflammatory and antioxidant properties, which can help in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-[2-(acetylamino)phenyl]-2-[(4-methylphenyl)thio]acetamide in lab experiments include its ability to inhibit the growth of cancer cells and bacteria, its ability to modulate the activity of various neurotransmitters in the brain, and its anti-inflammatory and antioxidant properties. The limitations of using this compound in lab experiments include its limited solubility in water, its potential toxicity, and its potential side effects.
Orientations Futures
There are several future directions for the research and development of N-[2-(acetylamino)phenyl]-2-[(4-methylphenyl)thio]acetamide. These include the development of more efficient synthesis methods, the exploration of its potential as an anticancer and antibacterial agent, the exploration of its potential in the treatment of neurological disorders, and the exploration of its potential in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and epilepsy. In addition, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of N-[2-(acetylamino)phenyl]-2-[(4-methylphenyl)thio]acetamide has been achieved using various methods. One of the most commonly used methods is the reaction of 2-aminobenzamide with 4-methylphenylthiocyanate in the presence of acetic anhydride. The reaction yields the desired compound in good yield and high purity. Other methods include the reaction of 2-aminobenzamide with 4-methylphenyl thioacetate in the presence of acetic anhydride and the reaction of 2-aminobenzamide with 4-methylphenylthioisocyanate in the presence of triethylamine.
Applications De Recherche Scientifique
N-[2-(acetylamino)phenyl]-2-[(4-methylphenyl)thio]acetamide has shown promising results in various scientific research applications. It has been used as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been used as an antibacterial agent due to its ability to inhibit the growth of bacteria. In addition, it has been used in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Propriétés
IUPAC Name |
N-(2-acetamidophenyl)-2-(4-methylphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-12-7-9-14(10-8-12)22-11-17(21)19-16-6-4-3-5-15(16)18-13(2)20/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPCZMFZCQHPKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC=CC=C2NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5800392.png)

![N-{2-[(4-bromophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5800415.png)
![5-{[(4-chlorophenyl)sulfonyl]methyl}-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B5800424.png)
![cyclohexanone O-[2-(2,4-dichlorophenoxy)acetyl]oxime](/img/structure/B5800430.png)
![2-[3-phenyl-5-(4-pyridinyl)-1H-pyrazol-4-yl]-1H-benzimidazole](/img/structure/B5800446.png)




![2-{[(4-chlorophenyl)acetyl]amino}benzamide](/img/structure/B5800476.png)

![5-[(4-methoxybenzyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B5800491.png)